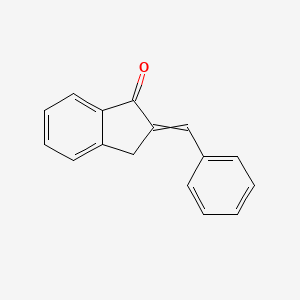

2-Benzylideneindan-1-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C16H12O |

|---|---|

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

2-benzylidene-3H-inden-1-one |

InChI |

InChI=1S/C16H12O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-10H,11H2 |

Clé InChI |

ITHXOKQJEXLMKO-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |

Synonymes |

2-benzylidene-1-indanone |

Origine du produit |

United States |

The Indanone Scaffold: a Privileged Structure in Organic Synthesis

The indanone skeleton, a fused bicyclic structure composed of a benzene (B151609) ring and a five-membered ring containing a ketone, is a prominent motif in a multitude of natural products and synthetically created bioactive molecules. researchgate.netnih.gov Its prevalence in medicinally important compounds has led to its classification as a "privileged scaffold" in medicinal chemistry. nih.govacs.org Natural products containing the indanone core have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov

The versatility of the indanone framework lies in its reactivity and its utility as a synthetic intermediate. nih.gov The presence of the ketone group and the adjacent α-protons allows for a variety of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. researchgate.net The easy accessibility and the diverse reactivity of 1-indanones, in particular, have made them a focal point in the development of novel synthetic methodologies. nih.gov

The Role of the α,β Unsaturated Carbonyl System in Chemical Transformations

A key feature of 2-benzylideneindan-1-one is its α,β-unsaturated carbonyl system. This arrangement, where a carbon-carbon double bond is conjugated to a carbonyl group, imparts unique reactivity to the molecule. fiveable.mewikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to a class of reactions known as conjugate additions, including the well-known Michael addition. wikipedia.org

The conjugated system also allows for the delocalization of electrons, which stabilizes the molecule and influences its chemical behavior. fiveable.me This electronic feature is crucial in various chemical transformations, enabling the construction of new carbon-carbon bonds and the synthesis of complex molecular structures. fiveable.me The α,β-unsaturated carbonyl moiety is a versatile functional group that can undergo a range of reactions, including hydrogenation, cycloadditions, and dimerizations, further highlighting its importance in organic synthesis. wikipedia.org The synthesis of these systems has been a subject of significant research, with carbonylation reactions being an atom-efficient method for their preparation. researchgate.netrsc.org

Overview of Research Directions on 2 Benzylideneindan 1 One

Classical Condensation Reactions for this compound Synthesis

The most traditional and widely employed methods for synthesizing this compound involve condensation reactions between an indanone and a benzaldehyde derivative.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of this compound and its analogs. researchgate.netusm.mymdpi.com This reaction involves the cross-aldol condensation of an enolizable ketone, in this case, 1-indanone or its substituted derivatives, with an aldehyde that cannot enolize, typically a substituted benzaldehyde. The reaction proceeds via an enolate intermediate, which nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone framework of this compound. usm.my

The choice of reactants is crucial. For instance, the condensation of 1-indanone with various substituted benzaldehydes allows for the introduction of different functional groups on the benzylidene moiety. usm.my Similarly, starting with substituted 1-indanones, such as 5-methoxy-1-indanone (B147253) or 6-hydroxy-1-indanone (B1631100), provides a route to derivatives with modified indanone cores. nih.govmdpi.com The reaction conditions, including the catalyst and solvent, play a significant role in the reaction's efficiency and yield.

Base-Catalyzed and Acid-Catalyzed Approaches

Both base and acid catalysis can be effectively used to promote the Claisen-Schmidt condensation for this compound synthesis. researchgate.net

Base-Catalyzed Approaches: Base-catalyzed condensation is the more common method. mdpi.com Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are frequently used in alcoholic solvents such as methanol (B129727) or ethanol (B145695). mdpi.commdpi.com The base facilitates the deprotonation of the α-carbon of the 1-indanone, generating the reactive enolate ion. For example, this compound derivatives have been synthesized by reacting 1-indanone with substituted benzaldehydes in the presence of 20% (w/v) NaOH at room temperature. nih.gov Another example involves the use of piperidine (B6355638) in methanol, followed by refluxing, to achieve the condensation. usm.my

| Catalyst | Reactants | Solvent | Conditions | Yield |

| KOH | 5-methoxyindan-1-one, Aldehyde derivatives | Methanol | Room Temperature | 53-79% mdpi.com |

| NaOH | 1-indanone, Substituted benzaldehydes | Ethanol | Room Temperature | Not specified nih.gov |

| Piperidine | 1-indanone, Substituted benzaldehydes | Methanol | Reflux (75°C–85°C) | Not specified usm.my |

Acid-Catalyzed Approaches: Acid catalysis is also a viable strategy. researchgate.net In this approach, the acid protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of the indanone. Hydrochloric acid (HCl) gas dissolved in ethanol is a common acidic catalyst for this transformation. nih.gov For instance, the reaction of 6-hydroxy-1-indanone with hydroxyl-benzaldehydes has been successfully carried out using HCl gas as a catalyst. nih.gov

| Catalyst | Reactants | Solvent | Conditions | Yield |

| HCl (gas) | 6-hydroxy-1-indanone, Hydroxyl-benzaldehydes | Ethanol | Room Temperature | Not specified nih.gov |

Advanced Synthetic Strategies for this compound Derivatives

Beyond classical condensations, more sophisticated methods have been developed to access this compound derivatives, often offering greater efficiency, atom economy, and the ability to construct more complex molecular architectures.

Multi-Component Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org While direct MCRs for this compound itself are less common, related structures can be synthesized using this strategy. For instance, spiropolycyclic-1,5-diketones can be formed through a multicomponent reaction involving 1-indanone and arylaldehydes under Claisen-Schmidt conditions, where the initially formed 2-arylidene-1-indanone acts as a Michael acceptor for another molecule of 1-indanone. researchgate.net The course of the reaction towards either the simple condensation product or the multicomponent adduct is influenced by the reaction temperature and the electronic nature of the arylaldehyde. researchgate.net

Reactions from ortho-Phthalaldehyde Precursors

An alternative synthetic route involves the use of o-phthalaldehyde (B127526) as a starting material. In a notable example, 2-benzylidene-1-indanone (B110557) derivatives have been synthesized from the reaction of o-phthalaldehyde with acetophenone (B1666503) in a basic medium. researchgate.net This method provides a different disconnection approach to the target molecule, starting from a dialdehyde (B1249045) precursor.

Utilization of Chalcone (B49325) Intermediates in Indanone Synthesis

Chalcones, which are α,β-unsaturated ketones, can serve as key intermediates in the synthesis of indanones, which can then be converted to 2-benzylideneindan-1-ones. A common strategy is the Nazarov cyclization of a chalcone to form a 1-indanone derivative. beilstein-journals.orgpreprints.org For example, a chalcone can be subjected to Nazarov cyclization using trifluoroacetic acid to yield a 1-indanone. beilstein-journals.org This newly formed indanone can then undergo a Knoevenagel condensation with various aromatic aldehydes to produce the desired 2-benzylidene-1-indanone derivatives. beilstein-journals.org This two-step sequence allows for a modular synthesis where the substitution patterns on both the indanone core and the benzylidene moiety can be independently varied.

| Intermediate | Reaction | Reagents | Product |

| Chalcone | Nazarov Cyclization | Trifluoroacetic Acid | 1-Indanone derivative beilstein-journals.org |

| 1-Indanone derivative | Knoevenagel Condensation | Aromatic Aldehydes | 2-Benzylidene-1-indanone derivative beilstein-journals.org |

Catalytic Methodologies in this compound Formation

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways with higher efficiency and selectivity compared to traditional stoichiometric methods. Both transition metal complexes and organocatalytic systems have been explored to facilitate their formation.

Transition metals are employed in the synthesis and modification of indanone-based structures. While the classic Claisen-Schmidt condensation to form this compound is typically base- or acid-catalyzed, transition metals are integral in forming novel complexes and related derivatives. mdpi.comnih.gov

For instance, iron(III) complexes of 2-benzylidene-1-indanone derivatives have been synthesized and characterized for their potential as semiconducting thin films. rsc.org In one reported method, the 2-benzylidene-1-indanone ligand was first prepared via a base-mediated reaction between o-phthalaldehyde and acetophenone. rsc.org This ligand was then complexed with diiron nonacarbonyl (Fe₂(CO)₉) in a redox reaction to yield the final iron(III) complex. rsc.org These complexes exhibit high thermal stability and optical activation energies around 2.1 eV, making them suitable for investigation in photovoltaic or luminescence applications. rsc.org

Other transition metals, such as Rhodium(III), have been used to catalyze the synthesis of related indanone structures. For example, a Rhodium(III)-catalyzed reaction involving sp² C-H activation has been developed for the synthesis of 3-trifluoromethylindanone derivatives. researchgate.net Although not a direct synthesis of this compound, this demonstrates the utility of transition metals in constructing the core indanone ring system through advanced catalytic cycles. researchgate.net

Table 1: Examples of Transition Metal Involvement in Indanone Chemistry

| Metal Complex/Catalyst | Reactants/Precursors | Product Type | Reference |

|---|---|---|---|

| Fe₂(CO)₉ | 2-benzylidene-1-indanone derivatives | Iron(III) complexes of 1-indenol derivatives | rsc.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts capable of mediating a wide range of transformations, including the synthesis of α,β-unsaturated systems related to this compound. chalmers.sechalmers.se

Oxidative NHC catalysis allows for the generation of an α,β-unsaturated acyl azolium intermediate from an aldehyde. This highly electrophilic species can then react with various nucleophiles. chalmers.se The use of aerial oxygen as a terminal oxidant in these reactions represents a green and sustainable approach, often facilitated by a system of electron transfer mediators (ETMs). chalmers.sechalmers.se This strategy avoids the use of stoichiometric, high-molecular-weight oxidants and produces water as the only byproduct. chalmers.sechalmers.se

While direct NHC-catalyzed synthesis of this compound is not extensively documented, the principles are applicable. The electrophilicity of intermediates in NHC catalysis is comparable to highly activated Michael acceptors like 2-benzylidene-indan-1,3-diones, highlighting the chemical relevance of these systems. chalmers.sechalmers.se Dual catalytic systems, such as a telescoped reaction involving two distinct NHC-catalyzed cycles, have been used for complex molecular constructions, indicating the versatility of this approach for building functionalized molecules from simple feedstocks like glycerol. chalmers.se

Transition Metal-Catalyzed Syntheses (e.g., Iron(III) complexes)

Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound. These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents.

A significant advancement in the green synthesis of related 2-arylidenindane-1,3-diones involves the use of a task-specific ionic liquid (IL) as both the catalyst and reaction medium, completely eliminating the need for conventional organic solvents. acs.orgacs.org A particularly effective method employs 2-hydroxyethylammonium formate (B1220265) (2-HEAF) for the condensation of indan-1,3-dione with various aldehydes. acs.orgacs.orgresearchgate.net

This protocol is remarkably efficient, proceeding at room temperature and often reaching completion within one minute to afford the desired products in excellent yields (up to 98%). acs.orgacs.org The reaction is performed under neat (solvent-free) conditions, and the product can be easily isolated by adding water. acs.org The ionic liquid is believed to play a dual catalytic role: the acidic fragment protonates the aldehyde's carbonyl group, while the amine component acts as a base to deprotonate the indan-1,3-dione, generating the active enolate nucleophile. acs.orgacs.org

Table 2: Efficacy of Different Ionic Liquids in the Synthesis of 2-Benzylidene-1,3-dione

| Ionic Liquid (IL) | Yield (%) | Reaction Time | Conditions | Reference |

|---|---|---|---|---|

| 2-HEAF | 98% | 1 min | Room Temp, Neat | acs.orgacs.org |

| Di-Fo | Moderate | - | Room Temp, Neat | acs.org |

| Di-Acryl | Moderate | - | Room Temp, Neat | acs.org |

| Di-Ac | Poor | - | Room Temp, Neat | acs.org |

| TBB | Poor | - | Room Temp, Neat | acs.org |

Data derived from a pilot study on the synthesis of 2-arylidenindane-1,3-diones. acs.org

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. arabjchem.org This technology has been successfully applied to Claisen-Schmidt condensations and related reactions to produce heterocyclic compounds and chalcone-like structures, including derivatives of this compound. researchgate.netresearchgate.net

For example, a highly efficient microwave-assisted protocol was developed for synthesizing piperazinyl-aurone analogues, which share a similar structural motif. researchgate.net In another study, the synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide from the corresponding hydrazide and benzaldehyde was achieved in 93% yield in just one minute under microwave irradiation. arabjchem.org Similarly, various 7-arylidene indanone hybrids have been prepared using a microwave-prompted, solvent-free approach. researchgate.net These examples underscore the potential of microwave assistance to create efficient, rapid, and environmentally friendly synthetic routes to this compound and its derivatives.

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Ketone System

The electronic properties of the α,β-unsaturated ketone moiety in this compound are central to its reactivity. The carbonyl group acts as a powerful electron-withdrawing group, which polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

This compound and its derivatives are effective Michael acceptors. In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.org This conjugate addition is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon of the benzylidene group. This is followed by protonation of the resulting enolate intermediate to yield the final adduct. wikipedia.org The presence of electron-withdrawing substituents on the benzylidene ring or the indanone core can enhance the electrophilicity of the β-carbon, thus facilitating the Michael addition. For instance, studies have shown that the presence of a nitro group is crucial for certain cycloaddition reactions to proceed, whereas the simple this compound fails to react under similar conditions. researchgate.net

A key example of its acceptor properties is the reaction with acetoacetate (B1235776). In a process that leads to the synthesis of 3-hydroxy-fluorene-2-carboxylates, the initial step is the Michael addition of an acetoacetate enolate to this compound. mdpi.com

This compound readily reacts with a variety of carbon nucleophiles and their corresponding carbanions. These reactions are fundamental to constructing more complex molecular architectures.

A notable example is the reaction sequence involving ethyl acetoacetate. Under basic conditions, ethyl acetoacetate forms an enolate which then acts as a carbon nucleophile, attacking the β-position of this compound. This Michael addition is the first step in a sequential Robinson annulation and aromatization process to produce substituted fluorene (B118485) compounds. mdpi.com

The following table summarizes the synthesis of various ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates starting from the corresponding 2-arylideneindan-1-one and ethyl acetoacetate. This highlights the utility of this reaction with different substituted derivatives.

| Entry | Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

| 4a | Phenyl | Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | 62 | 162–163 |

| 4b | 4-Fluorophenyl | Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 65 | 180–181 |

| 4c | 4-Chlorophenyl | Ethyl 1-(4-chlorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 71 | 185–186 |

| 4d | 4-Nitrophenyl | Ethyl 3-hydroxy-1-(4-nitrophenyl)-9H-fluorene-2-carboxylate | 59 | 209–210 |

| 4i | Naphthalen-1-yl | Ethyl 3-hydroxy-1-(naphthalen-1-yl)-9H-fluorene-2-carboxylate | 21 | 129–130 |

Data sourced from a study on the synthesis of fluorene derivatives. mdpi.com

Michael Addition Reactions and Acceptor Properties

Stereochemical Aspects and Isomerization Pathways

The exocyclic double bond in this compound gives rise to geometric isomerism (E/Z isomerism). The stereochemistry of this double bond can be controlled and interconverted through photochemical and thermal methods, a property that is central to its application as a photoswitch.

Derivatives of this compound typically exist as the thermodynamically stable E-isomer. mdpi.comnih.govresearchgate.net This isomer can be converted to the Z-isomer through irradiation with UV light, particularly UV-B light. mdpi.comnih.govresearchgate.netresearchgate.net The absorption spectra of these compounds are characterized by an intense peak around 334–340 nm, which allows for efficient photoisomerization using UV-B lamps. mdpi.com

The isomerization process is reversible. The Z-isomer, being less stable, can revert to the E-isomer either thermally or through irradiation at a different wavelength, such as with UV-C light. researchgate.net This reversible photoisomerization makes the this compound scaffold a suitable candidate for developing light-controlled molecular switches. researchgate.netresearchgate.net In one study, aldol (B89426) condensation used to synthesize these compounds yielded only the E diastereoisomer. mdpi.com The conversion to the Z isomer was achieved photochemically. mdpi.comnih.govresearchgate.netresearchgate.net

Upon irradiation with UV-B light, a solution of a this compound derivative will reach a photostationary state (PSS), which is a dynamic equilibrium mixture of the E and Z isomers. mdpi.comnih.govresearchgate.net For several studied derivatives, the PSS mixture generated by UV-B irradiation consistently contains a significant proportion of the Z-isomer, typically around 75%. mdpi.comnih.govresearchgate.netresearchgate.net

The composition of the PSS can be analyzed using techniques like ¹H NMR and UV-Vis absorption spectroscopy. mdpi.com For example, in the ¹H NMR spectrum of the E-isomer of a 5-methoxy substituted derivative, the vinylic proton appears at a chemical shift of ~7.5 ppm due to the deshielding effect of the nearby carbonyl group. mdpi.com Upon photoisomerization, new signals corresponding to the Z-isomer appear, allowing for the quantification of the E/Z ratio in the PSS mixture. mdpi.comresearchgate.net This ability to precisely control the isomeric ratio with light is a key feature for applications in photopharmacology. nih.govresearchgate.netresearchgate.netdntb.gov.ua

The table below shows the inhibitory activities of E-isomers and their corresponding PSS mixtures against acetylcholinesterase (AChE), demonstrating the differing biological activities of the isomers.

| Compound | E-Isomer IC₅₀ (nM) for AChE | PSS (75% Z) IC₅₀ (nM) for AChE |

| 1a | 113 | 1130 |

| 1h | 39 | 56 |

Data sourced from studies on photoswitchable enzyme inhibitors. mdpi.comnih.govresearchgate.netresearchgate.net

E/Z Photoisomerization and Thermal Isomerization Studies

Cyclization and Annulation Reactions Involving this compound

The reactive nature of this compound makes it a valuable substrate for various cyclization and annulation reactions, leading to the formation of complex polycyclic and spirocyclic frameworks.

One of the most common applications is in Robinson annulation, which typically follows a Michael addition. As previously mentioned, the reaction of this compound with ethyl acetoacetate initiates a sequence where the Michael adduct undergoes an intramolecular aldol condensation, followed by dehydration and aromatization to yield a fluorene core. mdpi.com

Another important cyclization pathway is the intramolecular Friedel-Crafts acylation. While this reaction is often used to synthesize the indanone ring itself, related intramolecular cyclizations can build upon the this compound structure.

Furthermore, this compound derivatives can participate in cycloaddition reactions. Research has demonstrated their use in formal [10+2] higher-order cycloadditions with α-alkylidene azlactones, where an isobenzofulvene-derived polyenolate acts as the 10-electron component. researchgate.net They also undergo [4+2] cycloaddition reactions with in-situ generated benzyne (B1209423) to construct novel spirocyclic frameworks in a regio- and diastereoselective manner. These reactions highlight the versatility of the diene-like character of the benzylidene indanone system.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound derivatives are pivotal in the synthesis of fused ring systems. These pathways are often initiated by the formation of a reactive intermediate that subsequently attacks another part of the molecule.

One notable example involves the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of ester intermediates, which can be adapted for the synthesis of 1-indanone derivatives. Similarly, methanesulfonic acid has been used to mediate the cyclization of diethyl malonate derivatives with methoxy-substituted benzyl (B1604629) groups, yielding methoxy-substituted indanones in high yields.

Another significant pathway is the Nazarov cyclization. In this reaction, a chalcone derivative, which can be conceptually related to the this compound structure, undergoes cyclization in the presence of an acid like trifluoroacetic acid to form the indanone ring. This method has been utilized to prepare various substituted 1-indanones, which can then be further functionalized.

Formation of Polycyclic Systems and Spiro Compounds

This compound and its analogs are valuable precursors for the construction of intricate polycyclic and spirocyclic frameworks.

The reaction of this compound with diphenylketen at elevated temperatures yields 2-benzylidene-1-diphenylmethyleneindane as the main product, formed through the decarboxylation of an intermediate β-lactone. rsc.org This product can further undergo dehydrocyclisation when exposed to sunlight to form 5,10-diphenyl-11H-benzo[b]fluorene, a polycyclic aromatic hydrocarbon. rsc.org

Spiro compounds are also accessible from this compound derivatives. For instance, spiro[cyclohexane-1,2′-[2H]indene] derivatives have been synthesized from related indanone systems. Furthermore, the reaction of 2-arylidene-1,3-indandiones with dimethylsulfonium ylides leads to a highly diastereoselective spiro-cyclopropanation. lookchem.com Another pathway to spiro compounds involves the reaction of 2-benzylidene-1,3-indandione with an epoxide, which, after rearrangement, can lead to the formation of spiroepoxy ketones. researchgate.net These spiroepoxy ketones can be further transformed into a variety of other functionalized molecules. researchgate.net

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reduction of its exocyclic double bond and carbonyl group, as well as the oxidative cleavage of the double bond.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation of this compound can lead to different products depending on the reaction conditions and the catalyst used. Commonly, the reaction yields 2-benzylindan-1-one, where the exocyclic double bond is selectively reduced. rsc.orglookchem.com This transformation is typically achieved using a palladium-barium sulphate or palladium on carbon (Pd/C) catalyst. rsc.orgiucr.org

Further reduction of the carbonyl group in 2-benzylindan-1-one can be achieved using reducing agents like potassium borohydride (B1222165) (KBH4), which results in the formation of 2-benzylindan-1-ol. lookchem.com In some cases, exhaustive hydrogenation over a palladium/carbon catalyst can lead to the formation of 2-(4-ethoxybenzyl)indan, where both the double bond and the carbonyl group are reduced. iucr.org

The biotransformation of (E)-2-benzylideneindan-1-one using filamentous fungi has also been explored, yielding various hydroxylation and reduction products. researchgate.net

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis of this compound results in the cleavage of the exocyclic double bond. rsc.org This reaction, when carried out in a carbon tetrachloride-n-hexane solvent system, yields benzaldehyde and homophthalic acid. rsc.org The mechanism of ozonolysis involves the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (1,2,4-trioxolane). masterorganicchemistry.com Subsequent workup of the ozonide leads to the final cleavage products. masterorganicchemistry.com

Other oxidative cleavage reactions can also be employed. A one-pot method for the oxidative cleavage of 1,2-arylalkenes to aryl ketones has been reported as a complementary approach to ozonolysis. researchgate.net Additionally, the oxidative cleavage of the indole (B1671886) C2–C3 double bond in related systems has been achieved, highlighting the susceptibility of such double bonds to oxidation. rsc.org

Mechanistic Investigations and Reaction Kinetics

Understanding the reaction mechanisms and kinetics of this compound is crucial for predicting its reactivity and designing new synthetic applications.

Quantification of Electrophilicity and Nucleophilicity Parameters

The electrophilicity of this compound and its derivatives has been systematically studied to quantify their reactivity towards nucleophiles. The kinetics of the reactions of 2-benzylidene-indan-1,3-diones with various carbanions have been investigated, allowing for the determination of their electrophilicity parameters (E). nih.govresearchgate.net These parameters are derived from the linear free energy relationship log k(20 °C) = s(N + E), where 's' is the nucleophile-specific sensitivity parameter and 'N' is the nucleophilicity parameter. nih.govresearchgate.net

The rate-determining step in these reactions is the nucleophilic attack at the double bond of the Michael acceptor. nih.govresearchgate.net The determined E parameters for 2-benzylidene-indan-1,3-diones are in a range that is comparable to other known Michael acceptors like benzylidenemalononitriles. researchgate.net This quantitative framework allows for the semi-quantitative prediction of the reactivities of these compounds towards a wide array of nucleophiles. nih.govresearchgate.net

Interactive Table of Electrophilicity Parameters

The following table presents the determined electrophilicity parameters (E) for a series of substituted 2-benzylidene-indan-1,3-diones.

| Compound | Substituent (R) | E | Reference |

| 1a | 4-MeO | -13.91 | nih.gov |

| 1b | H | -12.78 | nih.gov |

| 1c | 4-Cl | -12.11 | nih.gov |

| 1d | 4-CF3 | -10.43 | nih.gov |

Kinetic Studies of Addition Reactions

Kinetic investigations into the addition reactions of this compound and its analogues, particularly the closely related 2-benzylidene-1,3-indandiones, have provided significant insights into the reaction mechanisms. Studies on the nucleophilic addition of benzylamines to 2-benzylidene-1,3-indandiones in acetonitrile (B52724) have shown that the reactions follow second-order kinetics. nih.govkoreascience.kr Specifically, the reaction rate is first-order with respect to both the benzylamine (B48309) nucleophile and the benzylidene-1,3-indandione substrate. nih.govkoreascience.kr No base catalysis is observed in these reactions. nih.govkoreascience.kr

The proposed mechanism for the addition of benzylamines in acetonitrile involves a single-step concerted process. nih.govkoreascience.kr In this mechanism, the formation of the new carbon-nitrogen bond and the transfer of a proton from the amine to the β-carbon of the benzylidene group occur concurrently. nih.govkoreascience.kr This proceeds through a hydrogen-bonded, four-center cyclic transition state. nih.govkoreascience.kr This concerted mechanism is in contrast to the stepwise mechanisms often observed for similar reactions in aqueous solutions. psu.edu

The second-order rate constants (k₂) for these addition reactions have been determined experimentally. For instance, the reaction of various X-substituted benzylamines with Y-substituted benzylidene-1,3-indandiones reveals how electronic effects influence the reaction rate.

Data sourced from Oh, H. K., et al. (2000). koreascience.kr

Role of Substituent Effects on Reaction Rates and Selectivity

The electronic nature of substituents on both the benzylidene ring (substituent Y) and the benzylamine nucleophile (substituent X) plays a crucial role in determining the rate of addition reactions. This relationship is often quantified using the Hammett equation, which provides a linear free-energy relationship. nih.govwikipedia.org The equation, in the context of reaction rates, is expressed as log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the specific substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. nih.govwikipedia.org

For the addition of benzylamines to benzylidene-1,3-indandiones, Hammett plots of log k₂ against the substituent constant σ have been used to determine the reaction constants ρₓ (for substituents on the benzylamine) and ρᵧ (for substituents on the benzylidene ring). nih.govkoreascience.kr

The value of ρₓ is negative, indicating that electron-donating groups on the benzylamine increase the reaction rate by enhancing its nucleophilicity. koreascience.kr Conversely, the ρᵧ value is positive, signifying that electron-withdrawing groups on the benzylidene ring accelerate the reaction by increasing the electrophilicity of the double bond. koreascience.kr The magnitudes of these ρ values provide insight into the charge development in the transition state. nih.gov

A cross-interaction constant, ρₓᵧ, can also be determined, which describes the interaction between the two substituents. researchgate.net For the addition of benzylamines to benzylidene-1,3-indandiones, a negative value for ρₓᵧ has been reported, which is consistent with a single-step, concerted mechanism. researchgate.netnih.gov

Data sourced from Oh, H. K., et al. (2000). koreascience.kr

These kinetic and substituent effect studies are fundamental to understanding the reactivity of this compound, enabling the prediction of reaction outcomes and the design of synthetic pathways involving this class of compounds. The selectivity of these reactions is primarily dictated by the electronic effects of the substituents, which modulate the nucleophilicity of the attacking species and the electrophilicity of the Michael acceptor.

Advanced Spectroscopic and Spectrometric Characterization of 2 Benzylideneindan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-benzylideneindan-1-one, providing detailed information about the hydrogen and carbon environments within the molecule. The structures of 2-arylidene indanone derivatives are routinely confirmed using ¹H and ¹³C NMR techniques. researchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound derivatives, the vinylic proton of the exocyclic double bond is a particularly diagnostic signal. mdpi.com For the E diastereoisomer, this proton typically appears as a singlet around δ 7.5 ppm. mdpi.com Its downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group. mdpi.com For a similar derivative, (2E)-2-(2,4,6-trimethoxybenzylidene)indan-1-one, this olefinic proton was observed at a chemical shift of 7.83 ppm. researchgate.net

The protons of the aromatic rings (both the indanone core and the benzylidene substituent) resonate in the expected aromatic region, typically between δ 7.0 and 8.2 ppm. The aliphatic methylene (B1212753) protons (CH₂) of the indanone ring are observed further upfield. For example, in several derivatives of 5-methoxy-2,3-dihydro-1H-inden-1-one, these methylene protons appear as a singlet around δ 3.90 ppm. mdpi.com

¹H NMR Data for a Representative Derivative, (E)-2-(4-((diisopropylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.19 | d | 8.2 | Aromatic (2H) |

| 7.71 | d | 8.6 | Aromatic (1H) |

| 7.44 | d | 8.2 | Aromatic (2H) |

| 7.10 | d | 1.9 | Aromatic (1H) |

| 6.99–7.06 | m | - | Aromatic (2H) |

| 3.95 | s | - | -OCH₃ (3H) |

| 3.91 | s | - | Indanone -CH₂- (2H) |

| 3.73 | s | - | Benzyl (B1604629) -CH₂- (2H) |

| 3.07 | m | - | Isopropyl -CH- (2H) |

| 1.07 | d | 6.6 | Isopropyl -CH₃ (12H) |

Data sourced from a study on (Z)-1f in (CD₃)₂CO solvent. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spectrum for this compound derivatives shows distinct signals for the carbonyl, aromatic/vinylic, and aliphatic carbons. researchgate.netmdpi.com The most downfield signal corresponds to the carbonyl carbon (C=O), which for one derivative was observed at δ 192.1 ppm. mdpi.com The carbons of the aromatic rings and the exocyclic double bond typically resonate in the δ 110-166 ppm range. mdpi.com The aliphatic methylene carbon of the indanone ring appears significantly upfield; for instance, a value of δ 32.5 ppm was reported for a derivative. mdpi.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons. researchgate.net

¹³C NMR Data for a Representative Derivative, (Z)-2-(4-((diisopropylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (Z-1f)

| Chemical Shift (δ) ppm | Assignment Category |

|---|---|

| 192.1 | Carbonyl (C=O) |

| 165.4 | Aromatic/Vinylic |

| 153.4 | Aromatic/Vinylic |

| 145.7 | Aromatic/Vinylic |

| 135.2 | Aromatic/Vinylic |

| 133.6 | Aromatic/Vinylic |

| 132.1 | Aromatic/Vinylic |

| 131.1 | Aromatic/Vinylic |

| 130.9 | Aromatic/Vinylic |

| 128.6 | Aromatic/Vinylic |

| 125.9 | Aromatic/Vinylic |

| 115.9 | Aromatic/Vinylic |

| 110.7 | Aromatic/Vinylic |

| 56.3 | -OCH₃ |

| 48.7, 48.1 | Alkyl (N-CH, N-CH₂) |

| 32.5 | Aliphatic (-CH₂-) |

| 21.1 | Alkyl (-CH₃) |

Data sourced from a study on (Z)-1f in (CD₃)₂SO solvent. mdpi.com

While 1D NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. For complex molecules like substituted 2-benzylideneindan-1-ones, techniques such as ¹H-¹H COSY, HMQC, and HMBC are used to assign signals unambiguously. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the spin systems within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC correlates directly bonded protons and carbons, confirming, for example, which proton signal corresponds to which carbon in the CH₂ group or the vinylic C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular structure, for instance, by showing a correlation between the vinylic proton and the carbonyl carbon, or between the methylene protons and the quaternary carbons of the aromatic ring.

These techniques, often used in concert, provide irrefutable evidence for the proposed structure of the molecule. researchgate.net

Carbon-13 (¹³C) NMR for Carbon Skeletal Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unequivocal determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. researchgate.netnih.gov The parent compound, this compound, has a molecular formula of C₁₆H₁₂O. nih.gov Its theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, typically a Time-of-Flight (TOF) or Orbitrap analyzer. mdpi.com The close agreement between the calculated and found masses confirms the elemental composition.

HRMS Data for a Related Fluorene (B118485) Derivative Synthesized from this compound

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate (4b) | [M+H]⁺ | 349.1234 | 349.1224 |

Data demonstrates the high accuracy of HRMS in confirming elemental composition. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and relatively large molecules. nih.gov In ESI-MS, this compound and its derivatives typically show a prominent protonated molecular ion, [M+H]⁺. mdpi.com For instance, various substituted derivatives have been identified by their respective [M+H]⁺ ions, such as at m/z 308.1, 364.2, and 392.2. mdpi.com

Tandem mass spectrometry (ESI-MS/MS) can be used to further probe the structure. nih.gov In this technique, the [M+H]⁺ ion is isolated and fragmented, and the resulting product ions are analyzed. Studies on 2-arylidene-1-indanone derivatives have shown specific fragmentation patterns that are useful for structural characterization. nih.gov Common fragmentation pathways include a retro-aldol reaction, which helps to identify substituents on the benzylidene (B) ring. The presence of specific substituents like methoxy (B1213986) (OCH₃) or nitro (NO₂) groups can give rise to unique fragmentation processes that act as a fingerprint for their identification and location within the molecule. nih.gov

Fragmentation Pathway Analysis

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. When this compound, with a molecular weight of approximately 220.27 g/mol , is subjected to ionization in a mass spectrometer, it forms a molecular ion (M•+) at m/z 220. nih.govchemspider.com This high-energy ion undergoes fragmentation through various pathways, dictated by the stability of the resulting fragments.

The fragmentation of ketones is often driven by alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu The presence of aromatic rings and a conjugated double bond in this compound also influences its fragmentation pattern.

A plausible fragmentation pathway for this compound begins with the formation of the molecular ion. Subsequent fragmentation events likely include:

Loss of a hydrogen radical (H•): This common fragmentation leads to the formation of a stable [M-H]⁺ ion at m/z 219.

Alpha-Cleavage with loss of carbon monoxide (CO): Cleavage of the bonds alpha to the carbonyl group can result in the expulsion of a neutral carbon monoxide molecule (28 Da), producing a fragment ion at m/z 192. libretexts.org

Cleavage of the benzyl group: The bond between the indanone ring and the benzylidene group can cleave, leading to several possible fragments. Loss of a phenyl radical (C₆H₅•, 77 Da) would result in a fragment at m/z 143.

Formation of the Tropylium (B1234903) Ion: Rearrangement and cleavage can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl moiety.

The relative abundance of these fragments helps in confirming the structure of the parent molecule. The most stable fragments, such as the tropylium ion, often produce the most intense peaks in the mass spectrum, apart from the molecular ion peak. chemguide.co.uk

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Associated Loss |

|---|---|---|

| [C₁₆H₁₂O]•⁺ (Molecular Ion) | 220 | - |

| [C₁₆H₁₁O]⁺ | 219 | H• (Hydrogen radical) |

| [C₁₅H₁₂]•⁺ | 192 | CO (Carbon monoxide) |

| [C₉H₇O]⁺ | 143 | C₇H₅• (Phenylmethylidyne radical) |

| [C₇H₇]⁺ (Tropylium ion) | 91 | C₉H₅O• (Indenone radical) |

| [C₆H₅]⁺ (Phenyl ion) | 77 | C₁₀H₇O• (Benzylidene-indenone radical) |

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational frequencies.

The IR spectrum of this compound is distinguished by absorption bands characteristic of its α,β-unsaturated ketone structure. The conjugation between the carbonyl group (C=O), the alkene double bond (C=C), and the aromatic rings significantly influences the positions of these bands, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts.

Ketone (C=O) Stretch: A standard aliphatic ketone shows a strong C=O stretching absorption around 1715 cm⁻¹. libretexts.org However, in this compound, conjugation lowers this frequency. The C=O stretching band for such conjugated enone systems is typically observed in the range of 1650-1685 cm⁻¹.

Alkene (C=C) Stretch: The C=C double bond stretch in alkenes generally appears in the 1640-1680 cm⁻¹ region. orgchemboulder.com For this compound, the conjugated C=C stretch is expected to be a moderate band near 1600-1650 cm⁻¹.

Alkene (=C-H) Stretch: The stretching vibration of the vinylic C-H bond (the hydrogen attached to the double bond) is characteristically found at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.com

Aromatic and Alkane C-H Stretches: The spectrum will also feature aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the indan (B1671822) ring's CH₂ group just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C-H Bending Vibrations: Strong absorptions in the 1000-650 cm⁻¹ region can be attributed to out-of-plane C-H bending (wagging) vibrations of the alkene and aromatic rings. spectroscopyonline.com

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium |

| Aromatic (Ar-H) | Stretching | 3100 - 3000 | Medium to Weak |

| Alkane (-C-H) | Stretching | 3000 - 2850 | Medium |

| Ketone (C=O) | Stretching (conjugated) | 1685 - 1650 | Strong |

| Alkene (C=C) | Stretching (conjugated) | 1650 - 1600 | Medium |

| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |

| Alkene (=C-H) | Out-of-plane Bending | 1000 - 650 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The extensive π-conjugated system of this compound, which spans the benzylidene group and the enone moiety, gives rise to strong absorption in the ultraviolet region. This absorption is primarily due to π→π* electronic transitions.

Studies on derivatives of this compound in methanol (B129727) show a dominant, intense absorption peak between 334 nm and 340 nm. mdpi.comresearchgate.net This absorption corresponds to the thermodynamically stable E-isomer. The molecule exhibits photoswitching properties; upon irradiation with UV-B light, the E-isomer can be converted to the Z-isomer. mdpi.comresearchgate.net This photoisomerization results in a significant decrease in the main absorption band and the emergence of a new, blue-shifted (hypsochromic shift) absorption band, which is consistent with a reduction in π-electron conjugation in the less planar Z-isomer. mdpi.comresearchgate.net

While the compound is photoactive and its isomerization can be induced by light, detailed information on its own emission properties (e.g., fluorescence or phosphorescence), such as emission maxima and quantum yields, is not extensively detailed in the surveyed literature.

| Isomer | Solvent | Absorption Maximum (λₘₐₓ) | Associated Transition |

|---|---|---|---|

| E-2-Benzylideneindan-1-one (and derivatives) | Methanol | ~334 - 340 nm mdpi.comresearchgate.net | π→π |

| Z-2-Benzylideneindan-1-one (and derivatives) | Methanol | Blue-shifted absorption mdpi.comresearchgate.net | π→π |

Structural Analysis and Crystallography of 2 Benzylideneindan 1 One Systems

Single Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a single crystal. This method has been instrumental in characterizing various 2-benzylideneindan-1-one derivatives.

Single crystal X-ray diffraction studies have been employed to elucidate the precise molecular geometry, including bond lengths and angles, of this compound derivatives. For instance, in a series of cytotoxic 2-arylidene-1-benzosuberones, which are structurally related to 2-benzylideneindan-1-ones, X-ray crystallography revealed key differences in the spatial arrangement of the aryl rings that may contribute to their varying biological activities. acs.org

In a study of photoisomerizable this compound analogs, the E-isomer of 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one was characterized, providing detailed data on its bond parameters. researchgate.netunisi.it The stereochemistry of related indanone systems has also been unequivocally determined through X-ray structural analysis. researchgate.net

Table 1: Selected Bond Lengths and Angles for a Representative this compound Derivative

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C=C (exocyclic) Bond Length | ~1.35 Å |

| C-C (indan) Bond Lengths | ~1.50-1.54 Å |

| C-C (aromatic) Bond Lengths | ~1.38-1.40 Å |

| C=C-C Angle | ~120-125° |

| O=C-C Angle | ~118-122° |

Note: These are generalized values and can vary between different derivatives.

The conformation of the this compound scaffold, particularly the orientation of the benzylidene substituent relative to the indanone core, is a key determinant of its properties. X-ray diffraction studies provide accurate measurements of torsion angles, which define these conformational preferences.

Table 2: Key Torsion Angles in this compound Systems

| Torsion Angle | Description | Typical Range |

|---|---|---|

| C-C-C=C | Defines the planarity of the benzylidene group relative to the indanone five-membered ring. | ~175° to 180° |

| O=C-C=C | Describes the orientation of the carbonyl group with respect to the exocyclic double bond. | ~0° or ~180° |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. SCXRD analysis reveals the details of these interactions, which can include hydrogen bonds, π-π stacking, and van der Waals forces.

In the crystal structures of this compound derivatives, π-π stacking interactions between the aromatic rings of adjacent molecules are common. researchgate.net Hydrogen bonding can also play a significant role, especially in derivatives containing hydroxyl or amino groups. researchgate.net The packing motifs can influence the physical properties of the solid, such as melting point and solubility.

Analysis of Conformational Preferences and Torsion Angles

Powder X-ray Diffraction (PXRD) Applications

Powder X-ray diffraction is a versatile technique used to analyze polycrystalline materials. It is particularly useful for phase identification and assessing the crystallinity of a sample.

PXRD has been utilized to characterize the solid-state properties of materials incorporating the this compound framework. For example, in the synthesis of novel materials, PXRD is a standard method to confirm the formation of the desired crystalline phase. colab.ws The technique can distinguish between different crystalline forms (polymorphs) and can also identify the presence of any amorphous content in a sample. This is crucial for quality control in the synthesis of these compounds. mdpi.com

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool that complements experimental X-ray diffraction data to provide a detailed picture of intermolecular interactions in a crystal. It maps the regions of close contact between molecules, allowing for the quantification of different types of non-covalent interactions.

Solid-State Photoisomerization and Structural Changes in Crystals

Detailed Research Findings

A pivotal study in this area involves the cis-trans (or E/Z) photoisomerization of 2-(9-anthrylmethylene)-1-indanones in the solid state. Research has demonstrated that these compounds can undergo photoisomerization directly within their crystal lattices, a phenomenon known as a single-crystal-to-single-crystal (SCSC) transformation. rsc.orgresearchgate.net This is a relatively rare event, as photochemical reactions in crystals often lead to lattice degradation and amorphization.

The investigation into derivatives such as (Z)-2-(9-anthrylmethylene)-1-indanone (cis-1) revealed that upon irradiation, they convert to their trans isomers. The crystal structures of both the reactant and the product can be determined through X-ray diffraction analysis, providing a clear picture of the structural changes that accompany the isomerization. rsc.orgresearchgate.netdur.ac.uk

The ability of these molecules to undergo SCSC transformations is highly dependent on the crystal packing. The arrangement of molecules in the crystal must be such that there is enough free volume to accommodate the rotational motion of the indanone group. If the crystal packing is too dense, the photoreaction can be suppressed. nih.gov

Crystallographic Data and Structural Changes

The structural changes during the photoisomerization of 2-(9-anthrylmethylene)-1-indanone derivatives have been meticulously documented. The tables below present crystallographic data for (Z)-2-(9-anthrylmethylene)-1-indanone (cis-1 ) before and after irradiation, illustrating the changes in the unit cell as the conversion to the trans isomer proceeds. A similar dataset is presented for (E)-2-(9-anthrylmethylene)-6-methyl-1-indanone (trans-2 ), which shows minimal change upon irradiation as it is already in the more stable E configuration.

Table 1: Crystallographic Data for the Photoisomerization of cis-1 Data collected at 296 K. rsc.org

| Parameter | Before Irradiation (0 h) | After 30 h Irradiation | After 70 h Irradiation |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| a (Å) | 14.502(3) | 14.493(4) | 14.484(3) |

| b (Å) | 6.0123(12) | 6.0224(17) | 6.0306(12) |

| c (Å) | 19.569(4) | 19.553(6) | 19.539(4) |

| β (˚) | 93.840(4) | 93.854(5) | 93.864(4) |

| Volume (ų) | 1701.3(6) | 1702.3(8) | 1702.4(6) |

| Conversion (%) | 0 | 41 | 82 |

Table 2: Crystallographic Data for the Photoisomerization of trans-2 Data collected at room temperature. rsc.org

| Parameter | Before Irradiation | After Irradiation |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 13.061(2) | 13.061(2) |

| b (Å) | 14.991(2) | 14.992(2) |

| c (Å) | 9.3875(12) | 9.3884(12) |

| β (˚) | 108.790(2) | 108.783(2) |

| Volume (ų) | 1739.5(4) | 1739.8(4) |

The data in Table 1 clearly show subtle but distinct changes in the unit cell parameters of cis-1 as it converts to the trans isomer. The cell volume remains remarkably constant, which is a key factor in maintaining the integrity of the crystal during the reaction. In contrast, the parameters for trans-2 in Table 2 are virtually unchanged after irradiation, confirming its photostability in the crystalline state. rsc.org These findings underscore the precise molecular choreography required for such reactions to proceed in the solid phase.

Computational and Theoretical Chemistry Studies of 2 Benzylideneindan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the properties of 2-benzylideneindan-1-one. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to simulate its vibrational spectra.

Geometry optimization is a fundamental computational procedure that seeks to find the coordinates of the atoms corresponding to the lowest energy, and thus the most stable conformation, of a molecule on its potential energy surface. arxiv.orgntnu.no For this compound, this process is typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a detailed description of the electron distribution. medscape.com

The optimized geometry provides the foundation for all other computational analyses, including the electronic structure. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Calculated Geometric Parameters for a this compound Derivative Note: This data is based on a closely related derivative and serves to illustrate typical computational findings. The exact values for the unsubstituted compound may vary.

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle | Angle between the indanone and benzylidene planes | ~5° researchgate.net |

| C=O Bond Length | Carbonyl group bond length | ~1.23 Å |

| C=C Bond Length | Exocyclic double bond length | ~1.35 Å |

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum. A stable molecule will have all real (positive) vibrational frequencies; the presence of any imaginary frequencies would indicate a transition state or a higher-order saddle point on the potential energy surface. acs.org

Second, the calculated frequencies can be compared with experimental infrared (IR) and Raman spectra. This comparison helps to validate the computational model and aids in the assignment of specific vibrational modes to the observed spectral bands. For instance, theoretical calculations on related structures have shown that the B3LYP functional provides vibrational frequencies that are in good agreement with experimental data. helsinki.fi The analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration (e.g., C=O stretching, C-H bending).

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments Note: These are representative values for key functional groups found in the this compound scaffold.

| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) |

| ν(C=O) | Carbonyl stretch | 1700 - 1730 |

| ν(C=C) | Exocyclic and aromatic C=C stretching | 1580 - 1650 |

| δ(C-H) | Aromatic and vinylic C-H bending | 1000 - 1300 |

| γ(C-H) | Aromatic C-H out-of-plane bending | 750 - 900 |

Geometry Optimization and Electronic Structure Analysis

Quantum Chemical Descriptors and Reactivity Indices

Beyond structure and vibrations, DFT calculations provide a wealth of information about a molecule's reactivity through various quantum chemical descriptors. These indices help predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, characterizing its nucleophilic nature. The energy of the LUMO is related to the electron affinity and signifies its ability to accept electrons, reflecting its electrophilic nature. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and easily polarizable.

In this compound and its derivatives, the HOMO is typically distributed over the π-conjugated system, including the benzylidene and indanone rings, while the LUMO is also located across this system, often with significant contributions from the electron-withdrawing carbonyl group and the exocyclic double bond. This distribution highlights the areas most susceptible to electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: Values are illustrative and depend on the specific derivative and computational method.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.5 to 4.5 |

While FMO theory provides a qualitative picture, global reactivity indices derived from conceptual DFT offer a quantitative measure of reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). faccts.de

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Studies on structurally related 2-benzylidene-indan-1,3-diones have established their electrophilicity parameters, demonstrating their reactivity as Michael acceptors. nih.gov These calculations allow for the ranking of molecules on a universal reactivity scale.

Local reactivity indices, such as the Fukui function, are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most likely sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) reactions.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms. In this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. medscape.comresearchgate.net

Regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms or in regions with depleted electron density. Zero potential regions are colored green and represent non-polar areas. nih.gov The MEP map provides an intuitive guide to the reactive behavior of the molecule, highlighting the sites for intermolecular interactions. researchgate.netiucr.org

Absolute Hardness, Softness, and Electrophilicity Index

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. Among these, absolute hardness (η), softness (S), and the electrophilicity index (ω) are crucial for predicting the stability and reactivity of a compound like this compound. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Absolute Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A high value of hardness indicates high stability and low reactivity. It is calculated as half the difference between the LUMO and HOMO energy levels: η = (ELUMO - EHOMO) / 2

Absolute Softness (S) is the reciprocal of absolute hardness (S = 1/η). It quantifies the ease with which a molecule can undergo electronic charge transfer. A higher softness value suggests a greater propensity to react.

Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is a valuable descriptor for predicting how a molecule will behave as an electrophile in a reaction. It is defined using the chemical potential (μ) and hardness (η): ω = μ2 / 2η where the chemical potential μ is approximated as (EHOMO + ELUMO) / 2.

Computational studies on this compound derivatives have been performed to calculate these quantum chemical parameters. researchgate.net For instance, research into their potential as corrosion inhibitors involved using DFT to calculate these values, which help in understanding the interaction mechanism between the inhibitor molecule and a metal surface. nih.gov Such studies compute entities like electronegativity, absolute hardness, softness, and electrophilicity to understand the molecule's charge transfer capabilities. researchgate.net

The table below presents hypothetical but representative data for a series of this compound derivatives, illustrating how substitutions on the benzylidene ring can influence these reactivity descriptors.

| Compound | Substituent (R) | E_HOMO (eV) | E_LUMO (eV) | Absolute Hardness (η) (eV) | Absolute Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|---|---|

| 1 | -H | -6.21 | -2.35 | 1.93 | 0.52 | 4.91 |

| 2 | -N(CH₃)₂ | -5.85 | -2.11 | 1.87 | 0.53 | 4.25 |

| 3 | -OH | -6.05 | -2.28 | 1.89 | 0.53 | 4.59 |

| 4 | -NO₂ | -6.78 | -3.12 | 1.83 | 0.55 | 6.71 |

Molecular Modeling and Conformation Analysis

Molecular modeling is a critical tool for understanding the three-dimensional structure of this compound and its derivatives. The compound's biological activity and chemical reactivity are intrinsically linked to its spatial conformation, particularly the relative orientation of the indanone core and the benzylidene substituent. acs.org

The core structure consists of a planar indanone system fused to a benzylidene group. The key conformational feature is the geometric isomerism around the exocyclic C=C double bond, leading to E and Z diastereomers. In most synthetic procedures, the E isomer is the thermodynamically more stable and predominantly obtained product. mdpi.com The E and Z isomers can have significantly different biological activities, as their shapes dictate how they fit into the binding sites of target enzymes. researchgate.net

Molecular modeling studies have revealed differences in the spatial arrangements of the two aryl rings (the indan (B1671822) ring system and the benzylidene phenyl ring). acs.orgresearchgate.net These studies often employ computational methods to predict the most stable conformations and to rationalize structure-activity relationships. For example, in the development of this compound derivatives as inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), molecular docking simulations are used. mdpi.comresearchgate.net These simulations place the molecule within the enzyme's active site to predict binding modes and affinities, providing a rationale for the observed inhibitory potency and selectivity of different isomers and analogues. mdpi.comresearchgate.net

Conformational Energy Landscape Exploration

Exploring the conformational energy landscape of this compound is essential for understanding its dynamic behavior, particularly in the context of its function as a molecular photoswitch. mdpi.comresearchgate.net This exploration involves mapping the potential energy of the molecule as a function of its geometric parameters, primarily the torsion angle around the exocyclic double bond that interconverts the E and Z isomers.

The ground-state energy landscape typically shows two minima corresponding to the stable E and Z isomers. The E isomer is generally found to be the global minimum, i.e., the most stable conformation. mdpi.com The transition between these isomers does not readily occur at room temperature due to a significant energy barrier.

However, the transition can be induced by light. Photoisomerization, often using UV-B light, can excite the molecule from its ground state to an excited state. researchgate.net The excited-state energy landscape is different from that of the ground state and facilitates the rotation around the C=C bond. Upon relaxation back to the ground state, the molecule can be trapped in the higher-energy Z conformation, leading to a photostationary state (PSS) which is a mixture of both isomers. researchgate.netmdpi.com

Detailed conformational searches are crucial first steps in these studies. researchgate.net Research on this compound based photoswitches has investigated the thermal stability of the E isomer and the composition of the E/Z mixture upon irradiation. researchgate.net For example, a photostationary state with 75% of the Z isomer has been reported. researchgate.netresearchgate.net Understanding the energy landscape is critical for designing molecular motors and switches, where the efficiency depends on the quantum yield of photoisomerization and the rate of thermal relaxation back to the more stable state. researchgate.net

Molecular Electron Density Theory (MEDT) Investigations of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions. Unlike older models that often focus solely on molecular orbitals, MEDT analyzes changes in the electron density distribution along the reaction pathway to provide a more complete picture of chemical reactivity. dntb.gov.ua This theory has been applied to understand the mechanisms and selectivity of various organic reactions. dntb.gov.ua

While specific MEDT studies focusing exclusively on the reaction mechanisms of the parent this compound are not prominently detailed in the provided search results, the theory is highly relevant and has been applied to similar and more complex systems incorporating this scaffold. For instance, MEDT has been used to elucidate the molecular mechanism and regioselectivity of electrophilic aromatic substitution reactions on related heterocyclic compounds, which is crucial for the synthesis of new derivatives. researchgate.netdntb.gov.ua

In the context of synthesizing derivatives of this compound, MEDT can be used to understand:

Reaction Feasibility: By analyzing the electron density of reactants, MEDT can predict whether a reaction will be favorable.

Regioselectivity: In reactions like nitration or halogenation on the aromatic rings of the indanone or benzylidene moieties, MEDT can predict which position is most likely to be attacked. This was demonstrated in a study on coumarin (B35378) derivatives, where MEDT confirmed the position of nitration. dntb.gov.ua

Mechanism of Cycloadditions: For reactions where this compound acts as a Michael acceptor, MEDT can analyze the flow of electron density to detail the bond-formation process.

The application of MEDT provides powerful insights that complement experimental findings in the synthesis and modification of complex molecules like this compound derivatives. dntb.gov.ua

Research Applications and Advanced Chemical Material Science

2-Benzylideneindan-1-one as a Versatile Synthetic Building Block

The inherent reactivity and structural features of this compound make it a valuable starting point for the synthesis of more elaborate molecules. Its core can be readily functionalized, allowing chemists to build molecular complexity and access novel compound libraries.

The this compound scaffold is an effective template for creating intricate organic molecules. Researchers have successfully synthesized a series of 39 novel 2-benzylidene-1-indanone (B110557) structural derivatives to explore their potential as anti-inflammatory agents. nih.gov This highlights the utility of the core structure in generating libraries of compounds for biological screening. nih.gov In another synthetic application, this compound undergoes a Michael addition with acetoacetate (B1235776), followed by a Robinson annulation and aromatization sequence, to produce 3-hydroxy-fluorene-2-carboxylate compounds. mdpi.com This transformation demonstrates its role as a key intermediate in building polycyclic aromatic systems. mdpi.com

The reactivity of the this compound core makes it a valuable intermediate in the construction of various heterocyclic frameworks. It has been used in the regiospecific synthesis of 5H-indeno[1,2-b]pyridin-5-one derivatives, which are complex nitrogen-containing heterocyclic compounds. thieme-connect.com Furthermore, heterocyclic derivatives based on the 2-benzylidene-1-indanone structure have been shown to be potent and specific inhibitors of monoamine oxidase B (MAO-B), indicating the importance of this scaffold in medicinal chemistry for accessing bioactive heterocycles. researchgate.net

Precursor for Complex Organic Molecules

Development of Molecular Photoswitches and Light-Controlled Systems

A particularly exciting application of the this compound core is in the field of photopharmacology. nih.gov By incorporating this scaffold into larger molecules, scientists can create molecular photoswitches—compounds whose structure and, consequently, function can be controlled by light. mdpi.comchronobiologyinmedicine.org

Researchers have designed and synthesized a series of photoisomerizable compounds based on the this compound structure. mdpi.comresearchgate.netresearchgate.net These molecules are designed to act as light-controlled inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases. researcher.lifenih.gov The design often involves linking a diversely decorated indanone moiety to another chemical group, such as N-benzyl-N-ethylethanamine, via the isomerizable exocyclic double bond. mdpi.comresearchgate.net

The synthesis of these derivatives typically involves the Claisen-Schmidt condensation of a substituted 1-indanone (B140024) with an appropriate aldehyde. researchgate.net The resulting products are characterized to confirm their structure and photochemical properties. The thermally stable E isomer can be converted to the Z isomer upon irradiation with light, typically UV-B light. mdpi.comresearchgate.net This process leads to a photostationary state (PSS), which is a mixture of both isomers. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Photoisomerizable this compound Derivatives mdpi.com

| Compound ID | R Groups on Amino Moiety | Yield (%) | Melting Point (°C) |

| E-1b | Methyl, Methyl | 53 | 122–123 |

| E-1f | Isopropyl, Isopropyl | 45 | 74.5–75.5 |

| E-1g | Benzyl (B1604629), Methyl | 62 | 126.5–127.5 |

| E-1h | Benzyl, Ethyl | 50 | 118.5–119.5 |

The photochemical switching mechanism of this compound derivatives is based on the E/Z isomerization around the exocyclic carbon-carbon double bond. mdpi.comresearchgate.net The absorption spectrum of these compounds is dominated by an intense peak around 334–340 nm. mdpi.com Irradiation with light in this wavelength range, such as from a UV-B lamp, provides the energy to overcome the rotational barrier of the double bond, converting the thermodynamically stable E-isomer into the less stable Z-isomer. mdpi.comresearchgate.net

This light-induced change in geometry leads to a significant spatial repositioning of the pharmacophore's key features. researchgate.net For example, in a series of donepezil-like compounds, photoisomerization from the E to the Z form resulted in a marked decrease in inhibitory activity against both AChE and MAO-B, demonstrating a light-dependent "on-off" switching of biological function. researchgate.net The ability to reversibly control the geometry and, therefore, the biological activity with an external light stimulus is a cornerstone of photopharmacology. nih.gov

Design and Characterization of Photoisomerizable Derivatives

Precursors for Organic Molecular Materials with Tunable Properties

Beyond biological applications, 2-benzylidene-1-indanone derivatives serve as precursors for creating organic molecular materials with interesting and tunable electronic and optical properties. researchgate.net These materials have potential applications in organic electronics. researchgate.net

Researchers have synthesized a series of copper(II), ruthenium(II), and vanadium(IV) complexes using 2-benzylidene-1-indanone derivatives as ligands. researchgate.net These organometallic complexes are stable semiconductors. researchgate.net They can be used to fabricate hybrid films, for instance by incorporating them into a polymer matrix like poly(methyl methacrylate) (PMMA). These films exhibit semiconducting behavior, and their properties can be investigated. researchgate.net The high thermal stability of these complexes allows for the use of techniques like thermal evaporation to create thin film structures. researchgate.net

Table 2: Optical Properties of Hybrid Films from Ruthenium-Indanone Complexes researchgate.net

| Film | Optical Band Gap (eV) | Tauc Band Gap (eV) | Urbach Energy (eV) |

| Hybrid Film 1 | 1.73–2.24 | 1.68–2.17 | 0.29–0.50 |

| Hybrid Film 2 | 1.73–2.24 | 1.68–2.17 | 0.29–0.50 |